Cas no 3614-72-0 (4-(hydrazinylmethyl)benzene-1,2,3-triol)

4-(hydrazinylmethyl)benzene-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4-Trihydroxybenzylhydrazine
- 1,2,3-Benzenetriol,4-(hydrazinylmethyl)-
- 2,3,4-Trihydroxybenz
- 2,3,4-Trihydroxybenzylhydrazine See the salt: T795030
- 4-(hydrazinylmethyl)benzene-1,2,3-triol
- BENSERAZIDE IMPURITY
- 2,3,4,5,6-PENTAFLUOROPHENYL 4-ETHYLBENZENESULPHONATE
- 2,3,4-Trihydroxy-benzylhydrazin
- Ro 4-5127
- trihydroxybenzylhydrazine
- 1,2,3-BENZENETRIOL, 4-(HYDRAZINYLMETHYL)-
- Discontinued, see T795030
- AKOS006285235
- FT-0675555
- 4-(Hydrazinylmethyl)-1,2,3-benzenetriol
- 2,3,4-TRIHYDROXYBENZYLHYDRAZINE, METHYLATE
- D387W7W5XW
- 1,2,3-Benzenetriol, 4-(hydrazinomethyl)-
- SCHEMBL960307
- DTXSID50189718
- EN300-1852973
- UNII-D387W7W5XW
- CS-0268676
- 3614-72-0
- DB-260268
- DTXCID10112209
-
- MDL: MFCD08063734
- Inchi: InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2
- InChI Key: BARUGVIPWPSKOJ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1CNN)O)O)O
Computed Properties
- Exact Mass: 202.09500
- Monoisotopic Mass: 170.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.7A^2
- XLogP3: 0
Experimental Properties
- Density: 1.498
- Boiling Point: 491.4°Cat760mmHg
- Flash Point: 251°C
- Refractive Index: 1.701
- PSA: 118.97000
- LogP: 0.46640
4-(hydrazinylmethyl)benzene-1,2,3-triol Security Information
4-(hydrazinylmethyl)benzene-1,2,3-triol Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(hydrazinylmethyl)benzene-1,2,3-triol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339346-100mg |
4-(Hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 98% | 100mg |
¥18223.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339346-250mg |
4-(Hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 98% | 250mg |
¥21978.00 | 2024-05-16 | |
Enamine | EN300-1852973-0.25g |
4-(hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1852973-0.5g |
4-(hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 0.5g |
$603.0 | 2023-09-18 | ||
eNovation Chemicals LLC | D581617-5g |
2,3,4-Trihydroxybenzylhydrazine |
3614-72-0 | 95% | 5g |
$1450 | 2024-08-03 | |
Enamine | EN300-1852973-5.0g |
4-(hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 5g |
$2566.0 | 2023-06-03 | ||
Biosynth | FT57890-1 mg |
2,3,4-Trihydroxybenzylhydrazine oxalic acid salt |
3614-72-0 | 1mg |
$137.50 | 2023-01-04 | ||
Enamine | EN300-1852973-5g |
4-(hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1852973-1g |
4-(hydrazinylmethyl)benzene-1,2,3-triol |
3614-72-0 | 1g |
$628.0 | 2023-09-18 | ||
eNovation Chemicals LLC | D581617-5g |
2,3,4-Trihydroxybenzylhydrazine |
3614-72-0 | 95% | 5g |
$1450 | 2025-02-21 |
4-(hydrazinylmethyl)benzene-1,2,3-triol Related Literature
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 4-(hydrazinylmethyl)benzene-1,2,3-triol
Recent Advances in the Study of 4-(Hydrazinylmethyl)benzene-1,2,3-triol (CAS: 3614-72-0): A Comprehensive Research Brief
The compound 4-(hydrazinylmethyl)benzene-1,2,3-triol (CAS: 3614-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential as a drug candidate. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents.
One of the key areas of interest is the compound's ability to act as a chelating agent, which has been explored in the context of metal-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(hydrazinylmethyl)benzene-1,2,3-triol forms stable complexes with transition metals, such as copper and iron, which exhibit potent antioxidant and anti-inflammatory properties. These findings suggest potential applications in treating oxidative stress-related disorders, including neurodegenerative diseases and chronic inflammation.
In addition to its metal-chelating capabilities, recent research has investigated the compound's role in the synthesis of hydrazone derivatives. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that hydrazone derivatives of 4-(hydrazinylmethyl)benzene-1,2,3-triol exhibit strong inhibitory activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics.
Another notable application of 4-(hydrazinylmethyl)benzene-1,2,3-triol is in the field of cancer research. A 2024 preprint on bioRxiv revealed that the compound and its derivatives can selectively target cancer cells by inhibiting key enzymes involved in DNA replication and repair. Specifically, the study identified its potential as a topoisomerase II inhibitor, which could pave the way for new chemotherapeutic agents with reduced side effects compared to existing treatments.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 4-(hydrazinylmethyl)benzene-1,2,3-triol. Recent work published in Molecular Pharmaceutics (2024) highlighted the need for further structural modifications to improve its bioavailability and reduce toxicity. The study proposed several synthetic strategies, including the introduction of hydrophilic groups, to enhance its solubility and tissue distribution.
In conclusion, 4-(hydrazinylmethyl)benzene-1,2,3-triol (CAS: 3614-72-0) represents a multifaceted compound with significant potential in drug discovery and development. Its diverse biological activities, ranging from antimicrobial to anticancer effects, underscore its value as a scaffold for designing new therapeutic agents. Future research should focus on addressing its pharmacokinetic limitations and exploring its applications in combination therapies and targeted drug delivery systems.
3614-72-0 (4-(hydrazinylmethyl)benzene-1,2,3-triol) Related Products
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
